Predicted Lipophilicity: 1-(2,2-Difluoroethyl)pyrrolidin-3-ol vs. Unsubstituted Pyrrolidine
The incorporation of the 2,2-difluoroethyl group significantly increases the predicted lipophilicity of the pyrrolidine core. 1-(2,2-Difluoroethyl)pyrrolidin-3-ol has a predicted logP of 0.8 . This represents a substantial increase compared to the unsubstituted parent scaffold, pyrrolidine, which has a measured logP of -0.46 [1]. This quantifiable difference underscores the functional impact of the difluoroethyl moiety on passive membrane permeability.
Pyrrolidine: -0.46 (measured)
Δ +1.26 logP
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | 0.8 (Predicted) |
| Comparator Or Baseline | Pyrrolidine: -0.46 (Measured) |
| Quantified Difference | Δ = +1.26 logP units |
| Conditions | Predicted via PubChemLite algorithm; Comparator data from experimental measurement |
Why This Matters
This difference in logP impacts the compound's suitability for applications requiring specific membrane permeability or solubility profiles, informing its selection over non-fluorinated alternatives.
- [1] PubChem. (n.d.). Pyrrolidine. Pubchem.ncbi.nlm.nih.gov. View Source
